N4-Benzyloxycarbonyl Cytosine

Descripción general

Descripción

N4-Benzyloxycarbonyl Cytosine is a derivative of cytosine, a nucleobase found in DNA and RNA. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom at the fourth position of the cytosine ring. The modification of cytosine with a benzyloxycarbonyl group enhances its chemical properties, making it useful in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzyloxycarbonyl Cytosine typically involves the selective alkylation of cytosine. One common method includes the use of benzoic acid anhydride or benzoyl chloride as the alkylating agents. The reaction is catalyzed by 4-dimethylaminopyridine in the presence of triethylamine. The reaction is carried out at a temperature range of 5 to 10 degrees Celsius, resulting in a high yield of the target product .

Industrial Production Methods

For industrial-scale production, the same synthetic route can be employed with optimization for larger batches. The process involves careful control of reaction conditions to ensure high purity and yield. The use of efficient acylating reagents and catalysts is crucial for maintaining the quality of the product.

Análisis De Reacciones Químicas

Types of Reactions

N4-Benzyloxycarbonyl Cytosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl group, regenerating the parent cytosine.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction typically regenerates cytosine.

Aplicaciones Científicas De Investigación

N4-Benzyloxycarbonyl Cytosine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in DNA methylation and epigenetic regulation.

Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

Mecanismo De Acción

The mechanism of action of N4-Benzyloxycarbonyl Cytosine involves its interaction with specific molecular targets. In biological systems, it can be incorporated into DNA or RNA, where it may affect gene expression and cellular processes. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active cytosine moiety, which can then participate in various biochemical pathways .

Comparación Con Compuestos Similares

N4-Benzyloxycarbonyl Cytosine can be compared with other N4-alkyloxycarbonyl derivatives of cytosine, such as:

- N4-Methyloxycarbonyl Cytosine

- N4-Ethyloxycarbonyl Cytosine

- N4-n-Butyloxycarbonyl Cytosine

- N4-Isobutyloxycarbonyl Cytosine

- N4-Neopentyloxycarbonyl Cytosine

- N4-Hexyloxycarbonyl Cytosine

- N4-Octyloxycarbonyl Cytosine

- N4-Adamantyloxycarbonyl Cytosine

These compounds share similar chemical structures but differ in the length and nature of the alkyloxycarbonyl group.

Actividad Biológica

N4-Benzyloxycarbonyl cytosine (CBzC) is a modified nucleobase that has garnered attention for its potential biological activities, particularly in the context of nucleic acid chemistry and molecular biology. This article explores the biological activities of CBzC, emphasizing its synthesis, interactions with nucleic acids, and implications for therapeutic applications.

1. Synthesis of this compound

The synthesis of this compound typically involves the alkylation of cytosine at the N1 position followed by acylation at the N4 position. The process can be summarized as follows:

- Step 1 : Cytosine is treated with benzyl bromoacetate to introduce a benzyl group at the N1 position.

- Step 2 : The resulting compound is then acylated using benzoyl chloride to attach the benzyloxycarbonyl group at the N4 position.

- Step 3 : Hydrolysis of the benzyl ester can be performed to yield the final product, CBzC.

This synthetic route is crucial for producing derivatives that can be evaluated for biological activity and stability in various applications .

2.1 Interaction with Nucleic Acids

Research has shown that N4-benzoylated cytosine derivatives, including CBzC, can influence the formation and stability of nucleic acid structures. One significant finding indicates that incorporation of CBzC into peptide nucleic acids (PNAs) results in altered thermal stability and binding affinities compared to unmodified PNAs. Specifically, a PNA containing a single CBzC monomer exhibited reduced thermal stability when hybridized with DNA, suggesting that modifications at the N4 position can significantly impact nucleobase recognition and interaction dynamics .

2.2 Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of CBzC derivatives on various cancer cell lines. These studies indicate that while some derivatives exhibit low toxicity, others show promising cytotoxicity against specific tumor types. For example, a comparative analysis revealed that certain CBzC derivatives have enhanced cellular uptake and cytotoxic profiles against resistant cancer cell lines, which may be attributed to their structural modifications enhancing interactions with cellular targets .

3.1 Study on Genomic Stability

A notable study investigated the role of N4-cytosine methylation in Deinococcus radiodurans, a bacterium known for its DNA repair capabilities. The study found that N4-methylcytosine (4mC), derived from cytosine, plays a critical role in maintaining genomic stability by preventing DNA damage from environmental stressors. This highlights the potential biological significance of modifications at the N4 position in cellular contexts .

3.2 Therapeutic Applications

The unique properties of CBzC have led to explorations in therapeutic applications, particularly in gene therapy and as potential anti-cancer agents. The ability of CBzC to modulate nucleic acid interactions makes it an attractive candidate for designing novel therapeutics aimed at specific genetic targets or pathways involved in disease progression .

4. Data Tables

| Property | Value/Description |

|---|---|

| Chemical Structure | C₉H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Approximately 200 °C |

| Cytotoxicity (IC50) | Varies; some derivatives < 10 µM |

5. Conclusion

This compound represents a significant advancement in nucleobase modification, offering insights into its biological activity and potential applications in therapeutic development. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Propiedades

IUPAC Name |

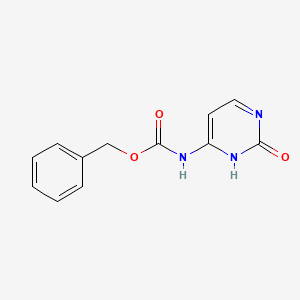

benzyl N-(2-oxo-1H-pyrimidin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-11-13-7-6-10(14-11)15-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOABLAGDAOTKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.